molecular formula C30H57N7O8S B12423128 Lcklsl

Lcklsl

Cat. No.: B12423128
M. Wt: 675.9 g/mol
InChI Key: HTBYABHLBWELKC-BTNSXGMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lcklsl is an N-terminal hexapeptide that acts as a competitive inhibitor of annexin A2. This compound effectively prevents the binding of tissue plasminogen activator to annexin A2 while also inhibiting the generation of plasmin. Additionally, this compound exhibits anti-angiogenic properties, making it a valuable compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lcklsl can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of large quantities of reagents and solvents, and the purification steps are scaled up accordingly. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Lcklsl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lcklsl has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in inhibiting annexin A2 and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications in inhibiting angiogenesis and plasmin generation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Lcklsl exerts its effects by competitively inhibiting annexin A2. This inhibition prevents the binding of tissue plasminogen activator to annexin A2, thereby reducing the generation of plasmin. The anti-angiogenic properties of this compound are attributed to its ability to inhibit vascular endothelial growth factor-induced activity of tissue plasminogen activator under hypoxic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of annexin A2 and its dual role in inhibiting plasmin generation and angiogenesis. This combination of properties makes it a valuable compound for research in various fields, including cancer therapy and vascular biology .

Properties

Molecular Formula

C30H57N7O8S

Molecular Weight

675.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C30H57N7O8S/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45)/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

HTBYABHLBWELKC-BTNSXGMBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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